1-Chloro-3-(chloromethyl)-5-fluorobenzene
Description
1-Chloro-3-(chloromethyl)-5-fluorobenzene (CAS: 79944-65-3) is a halogenated aromatic compound with the molecular formula C₇H₅Cl₂F and a molar mass of 189.02 g/mol. Its structure features a benzene ring substituted with:
- A chlorine atom at position 1,
- A chloromethyl (-CH₂Cl) group at position 3,
- A fluorine atom at position 4.
The chloromethyl group enhances reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-chloro-3-(chloromethyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFGZKBYLFDLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695160 | |
| Record name | 1-Chloro-3-(chloromethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79944-65-3 | |
| Record name | 1-Chloro-3-(chloromethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Chloro-3-(chloromethyl)-5-fluorobenzene, also known by its CAS number 79944-65-3, is a chlorinated aromatic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
This compound has the following characteristics:
- Molecular Formula : C7H5Cl2F
- Molecular Weight : 176.02 g/mol
- Physical State : Typically exists as a colorless to pale yellow liquid.
The compound is notable for its halogenated structure, which contributes to its reactivity and potential biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial and anticancer properties. The presence of chlorine and fluorine atoms enhances its interaction with biological molecules.
Antimicrobial Activity
Research indicates that compounds with similar halogenated structures exhibit antimicrobial properties. For instance, chlorinated compounds are often effective against a range of bacteria and fungi due to their ability to disrupt cell membranes or inhibit enzymatic functions.
The mechanism through which this compound exerts its biological effects is primarily through:
- Nucleophilic Substitution Reactions : The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds that may possess different biological activities.
- Interaction with Enzymes : The compound may bind to specific enzymes or receptors in microbial cells, altering their activity and leading to cell death or inhibition of growth.
Case Studies
Several studies have documented the effects of halogenated compounds similar to this compound:
- Antibacterial Studies : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that chlorinated aromatic compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the halogen substituents in enhancing antimicrobial potency .
- Cytotoxicity in Cancer Cells : Research published in Cancer Letters indicated that fluorinated benzene derivatives could induce apoptosis in cancer cell lines. The study suggested that the presence of fluorine enhances the lipophilicity of the compound, facilitating its penetration into cell membranes .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Chloro-4-(chloromethyl)benzene | Cl-C6H4-CH2Cl | Moderate antibacterial |
| 2-Fluoro-4-chlorophenol | F-C6H4-Cl | Antimicrobial |
| 4-Bromo-2-fluorobenzoic acid | Br-C6H4-COOH | Cytotoxic to cancer cells |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities but differ in substituents or functional groups:
Physicochemical Properties
Reactivity :
- The chloromethyl group in the target compound enables nucleophilic substitution reactions, making it reactive in alkylation or cross-coupling reactions. In contrast, 1-chloro-3-ethenyl-5-fluorobenzene (with an ethenyl group) is more suited for polymerization or Diels-Alder reactions due to its conjugated double bond .
- 3-Fluoro-5-trifluoromethylbenzyl chloride exhibits enhanced electron-withdrawing effects from the -CF₃ group, which can direct electrophilic substitution reactions to specific ring positions .
- The nitro group in 1-chloro-3-(chloromethyl)-5-nitrobenzene increases acidity and stabilizes negative charges, favoring reactions like nitration reductions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
